methyl (E)-2-cyano-3-(p-tolyl)acrylate methyl (E)-2-cyano-3-(p-tolyl)acrylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19824318
InChI: InChI=1S/C12H11NO2/c1-9-3-5-10(6-4-9)7-11(8-13)12(14)15-2/h3-7H,1-2H3/b11-7+
SMILES:
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol

methyl (E)-2-cyano-3-(p-tolyl)acrylate

CAS No.:

Cat. No.: VC19824318

Molecular Formula: C12H11NO2

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

methyl (E)-2-cyano-3-(p-tolyl)acrylate -

Specification

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
IUPAC Name methyl (E)-2-cyano-3-(4-methylphenyl)prop-2-enoate
Standard InChI InChI=1S/C12H11NO2/c1-9-3-5-10(6-4-9)7-11(8-13)12(14)15-2/h3-7H,1-2H3/b11-7+
Standard InChI Key BXQBBYGLLCYPFI-YRNVUSSQSA-N
Isomeric SMILES CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)OC
Canonical SMILES CC1=CC=C(C=C1)C=C(C#N)C(=O)OC

Introduction

Chemical Structure and Stereochemistry

The compound’s structure includes:

  • Acrylate moiety: A conjugated system with a double bond between C2 and C3, stabilized by the electron-withdrawing cyano and ester groups.

  • Para-tolyl group: A methyl-substituted phenyl ring that enhances lipophilicity and influences crystal packing .

  • (E)-Configuration: The cyano and p-tolyl groups are on opposite sides of the double bond, confirmed by X-ray crystallography .

Key structural parameters:

Bond/AngleValue
C=C bond length1.34 Å
C≡N bond length1.15 Å
Dihedral angle (C1-C2-C3-C4)175.2°

Synthesis Methods

Knoevenagel Condensation

The primary synthesis route involves condensing methyl cyanoacetate with p-tolualdehyde under basic conditions:

CH3OCOCH2CN+p-TolCHOBaseMethyl (E)-2-cyano-3-(p-tolyl)acrylate\text{CH}_3\text{OCOCH}_2\text{CN} + \text{p-TolCHO} \xrightarrow{\text{Base}} \text{Methyl (E)-2-cyano-3-(p-tolyl)acrylate}
  • Catalysts: Piperidine (yield: 85–91%) , sodium ethoxide (20 mol%, yield: 80%) .

  • Solvents: Ethanol, acetic anhydride, or DMF .

  • Reaction time: 1–6 hours at reflux (60–95°C) .

Alternative Routes

  • Triethyl orthoformate-mediated synthesis: Reacting methyl cyanoacetate with triethyl orthoformate in acetic anhydride (91% yield) .

  • Microwave-assisted synthesis: Reduces reaction time to <30 minutes with comparable yields .

Physical and Chemical Properties

PropertyValue/Description
Melting point55–59°C
Boiling point352.5°C (predicted)
Density1.239 g/cm³
SolubilitySoluble in DMSO, DMF; insoluble in water
LogP2.47
StabilityAir- and moisture-sensitive; store under inert gas

Reactivity and Applications

Organic Synthesis

  • Thia-Michael additions: Reacts with thiols to form β-thioether derivatives, used in dynamic covalent chemistry .

  • Heterocycle formation: Serves as a dienophile in Diels-Alder reactions to synthesize furans and pyrroles .

    • Example: Reaction with ethyl glycinate yields diethyl 5-amino-3-(p-tolyl)furan-2,4-dicarboxylate (53% yield) .

Materials Science

  • Self-healing polymers: Incorporated into dynamic networks due to reversible thiol-acrylate bonds .

  • Nanocomposites: Enhances mechanical properties in silica- or Fe₃O₄-based materials .

Comparative Analysis with Analogues

CompoundMelting Point (°C)LogPKey Difference
Ethyl analogue 68–702.89Higher solubility in ethanol
4-Bromo derivative 122–1253.12Enhanced electrophilicity
4-Methoxy derivative 88–911.98Improved bioactivity

Recent Advances and Future Directions

  • Green chemistry: Solvent-free synthesis using ball milling (yield: 89%) .

  • Drug delivery: Encapsulation in PLGA nanoparticles for sustained release .

  • Catalysis: As a ligand in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) .

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